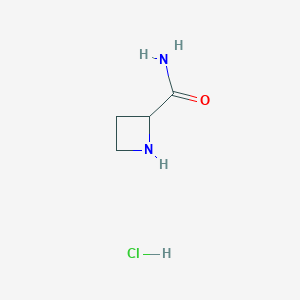

![molecular formula C16H11ClN4O3S B2418322 5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 392243-41-3](/img/structure/B2418322.png)

5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, density, and more. For the related compound 5-Chloro-2-methylphenyl isothiocyanate, it has a molecular weight of 183.66, a boiling point of 268-272 °C at 760 mmHg, and a density of 1.248 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Transformations Compounds containing structural elements similar to "5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide" are often synthesized through intricate chemical pathways. For instance, studies have demonstrated methods for the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of related thiadiazole compounds, highlighting the complexity and versatility of synthetic routes in producing novel heterocyclic compounds with potential applications in various fields of chemistry (Androsov, 2008).

Anticonvulsant and Antimicrobial Activities The derivatives of thiadiazole, a core structure in the chemical compound of interest, have been evaluated for their cytotoxic and antimicrobial properties. Research has found that certain thiadiazole derivatives exhibit significant cytotoxic properties and antibacterial activities, suggesting their potential as leads for developing new therapeutic agents (Mutchu et al., 2018).

Anticonvulsant Properties Explorations into the anticonvulsant potential of 1,3,4-thiadiazole derivatives have identified compounds demonstrating high anticonvulsive activity. This research is instrumental in the discovery of new anticonvulsant drugs, contributing significantly to the development of treatments for seizure disorders (Sych et al., 2018).

Hypoxia-Selective Antitumor Agents Investigations into the synthesis and hypoxic cell cytotoxicity of novel hypoxia-selective cytotoxins based on thiadiazole derivatives have shed light on their potential as selective agents against tumor cells in hypoxic conditions. This research opens avenues for targeted cancer therapy, focusing on the exploitation of tumor microenvironment conditions to achieve therapeutic efficacy (Palmer et al., 1996).

Anticonvulsant and Sedative-Hypnotic Activities Further studies have explored the design, synthesis, and pharmacological evaluation of thiadiazole derivatives as benzodiazepine receptor agonists. This research highlights the potential of these compounds in exhibiting considerable anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory, pointing towards their use in treating disorders related to the central nervous system (Faizi et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3S/c1-9-4-2-3-5-11(9)15-19-20-16(25-15)18-14(22)12-8-10(17)6-7-13(12)21(23)24/h2-8H,1H3,(H,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJQTKOUUQBLHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

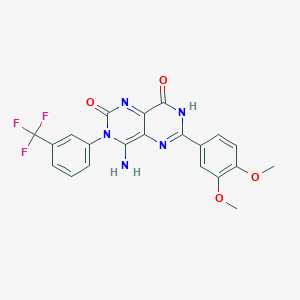

![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2418242.png)

![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B2418243.png)

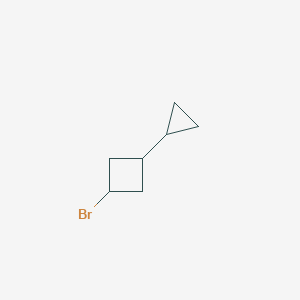

![Tricyclo[4.2.1.0^{2,5}]nonan-3-one](/img/structure/B2418246.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2418247.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2418250.png)

![3-Methyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418252.png)

![2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2418257.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2418261.png)